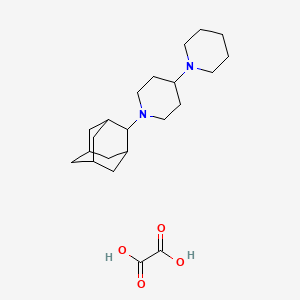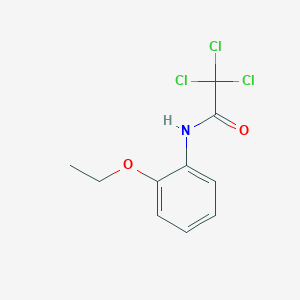
1'-(2-adamantyl)-1,4'-bipiperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-adamantyl)-1,4'-bipiperidine oxalate, also known as ADBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. ADBP is a derivative of the adamantane family of compounds, which have been extensively studied for their pharmacological properties. In recent years, researchers have focused on the synthesis and characterization of ADBP and its potential use as a tool in neuroscience research.
作用機序
The mechanism of action of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate is not fully understood, but it is thought to act as a competitive inhibitor of DAT. By binding to DAT, this compound prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to have an impact on dopamine signaling in the brain. Studies have shown that this compound can increase dopamine release and prolong the effects of dopamine in the brain. This has potential implications for the treatment of neurological disorders such as Parkinson's disease and ADHD.
実験室実験の利点と制限
One of the main advantages of using 1'-(2-adamantyl)-1,4'-bipiperidine oxalate in lab experiments is its high affinity for DAT. This makes it a useful tool for studying the function of this protein and its role in dopamine signaling. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful handling due to its high solubility.
将来の方向性
There are many potential future directions for research on 1'-(2-adamantyl)-1,4'-bipiperidine oxalate. One area of interest is the development of new drugs that target DAT and other proteins involved in dopamine signaling. This compound could be used as a starting point for the development of these drugs, as it has a high affinity for DAT and can provide insights into the function of this protein. Another area of interest is the use of this compound in imaging studies to visualize dopamine signaling in the brain. By attaching a fluorescent tag to this compound, researchers could track its movement in the brain and gain a better understanding of dopamine signaling in vivo. Overall, this compound has great potential for advancing our understanding of dopamine signaling and its role in neurological disorders.
合成法
The synthesis of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate involves a multi-step process that begins with the reaction of 2-adamantanone with ethylamine to form 1-(2-adamantyl) ethylamine. This intermediate is then reacted with piperidine to form 1-(2-adamantyl)-4-piperidinol, which is further converted to this compound by reaction with oxalic acid. The final product is obtained as a white crystalline powder that is highly soluble in water and organic solvents.
科学的研究の応用
1'-(2-adamantyl)-1,4'-bipiperidine oxalate has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the most notable applications of this compound is its use as a ligand for the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and it is a target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to bind to DAT with high affinity, making it a useful tool for studying the function of this protein.
特性
IUPAC Name |
1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2.C2H2O4/c1-2-6-21(7-3-1)19-4-8-22(9-5-19)20-17-11-15-10-16(13-17)14-18(20)12-15;3-1(4)2(5)6/h15-20H,1-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUSHZIZEAPIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)
![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)

![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)
![4-{[4-(decyloxy)benzoyl]amino}benzoic acid](/img/structure/B5230237.png)

![1-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5230249.png)
![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)
![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)
![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5230306.png)